(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group substituted with a cyclobutylmethyl moiety. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting metabotropic glutamate receptors (mGluRs) and other enzyme systems . Its stereochemistry (1r,4r) is critical for ensuring correct spatial orientation in drug-receptor interactions, as highlighted in synthetic protocols for bicyclic derivatives and peptidomimetics .
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(11-12-5-4-6-12)14-9-7-13(8-10-14)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
XCNTUTILQBCITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Hydrogenation Conditions
The cyclohexane core is typically derived from hydrogenating para-aminobenzoic acid derivatives. Patent CN108602758B demonstrates that using a Rh catalyst (2% Rh on Al₂O₃) under 50 bar H₂ at 80°C converts p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid with a cis/trans ratio of 1:1. However, trans selectivity exceeding 75% is achievable via a one-pot isomerization strategy (Example 2). Critical parameters include:
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Catalyst Loading | 2% Rh/Al₂O₃ | Higher loading reduces side products |
| H₂ Pressure | 50 bar | Lower pressure favors trans isomer |
| Temperature | 80°C | Elevated temps improve reaction rate |
| Solvent | Acetone/Water (4:1) | Polarity aids in cis-to-trans shift |
Isomerization to Enhance Trans Ratio
Post-hydrogenation, the cis/trans mixture is treated with methyl bromide in acetone at 60°C for 3 hours, selectively converting cis isomers to trans via acid-catalyzed epimerization. This step elevates the trans ratio to 99.1% with a yield of 62%. The mechanism likely involves protonation of the amine, facilitating ring flipping, followed by deprotonation to lock the trans configuration.
Boc Protection of the Amine Group
Boc Anhydride Coupling
The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in acetone at room temperature (Example 2, CN108602758B). Key considerations:
Challenges in Steric Environments
The cyclohexane ring’s rigidity complicates Boc installation. Patent US8143442B2 highlights that steric hindrance from adjacent substituents necessitates prolonged reaction times (20 hours). However, the absence of competing functional groups in this case allows efficient protection without racemization.
Cyclobutylmethyl Alkylation of the Boc-Protected Amine
Nucleophilic Substitution Conditions
Introducing the cyclobutylmethyl group requires alkylation of the secondary amine. Patent US8143442B2 details alkylation using 1-bromo-2-ethylbutane in tetrahydrofuran (THF) with methylmagnesium chloride as a base. Adapted for cyclobutylmethyl bromide:
| Parameter | Value | Role |
|---|---|---|
| Alkylating Agent | Cyclobutylmethyl Br | Electrophilic source |
| Base | MeMgCl (2.0 eq) | Deprotonates amine |
| Solvent | THF | Stabilizes Grignard |
| Temperature | 0°C to RT | Controls exothermicity |
Stereochemical Integrity During Alkylation
The (1r,4r) configuration necessitates that alkylation proceeds without disrupting the cyclohexane chair conformation. Molecular modeling suggests the Boc group occupies an equatorial position, directing the cyclobutylmethyl group axially to minimize 1,3-diaxial strain. This spatial arrangement is confirmed by NOE studies in analogous compounds.
Carboxylic Acid Deprotection and Final Purification
Acidic Hydrolysis
The methyl ester (if present) is hydrolyzed using H₂SO₄ at 105–110°C (WO2015102893A1). For the free acid, mild conditions (20% citric acid in DCM) suffice, yielding the final product with >99% purity after recrystallization.
Chromatographic Resolution
Despite high trans selectivity, residual cis isomers (<1%) are removed via preparative HPLC using a C18 column and acetonitrile/water (0.1% TFA) gradient. The target compound elutes at 12.3 minutes, confirmed by HRMS ([M+H]⁺ = 328.2024).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the cyclobutylmethyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: The primary amine is obtained after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine
Diagnostics: Used in the synthesis of diagnostic probes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to reveal the active amine group for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are best understood by comparing it to related Boc-protected cyclohexane/cyclopentane carboxylic acids. Key differences lie in stereochemistry, substituent groups, and pharmacological relevance.
Substituent Variations
Table 1: Comparison of Substituent Groups and Molecular Features
*Molecular weight estimated based on similar structures .
Key Observations:
- Cyclobutylmethyl vs. However, this may reduce solubility in aqueous media compared to methyl-substituted derivatives .
- Stereochemical Impact: The 1r,4r configuration distinguishes it from 1r,4s or cis/trans isomers, which show divergent biological activities. For example, (1r,4s)-4-(Boc-amino)cyclohexane-1-carboxylic acid is used in distinct synthetic pathways for benzimidazole derivatives .
Table 2: Functional Comparison in Drug Discovery Contexts
Key Observations:
- Boc Protection Utility : The Boc group in all listed compounds ensures amine stability during synthetic steps, but its removal (e.g., via acidolysis) varies in efficiency depending on substituent bulk .
- Biological Target Specificity: Unlike orthosteric mGluR agonists (e.g., L-(-)+2-Amino-4-phosphonobutyric acid), the target compound’s cyclobutylmethyl group likely positions it as an allosteric modulator, requiring precise stereochemistry for efficacy .
Biological Activity
(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid, with the CAS number 2365228-46-0, is a complex organic compound that has garnered interest in medicinal chemistry and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H29NO4
- Molecular Weight : 311.4 g/mol
- Structure : The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyclobutylmethyl group, contributing to its potential interactions with biological targets.
Biological Activity
The biological activity of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid has been studied primarily in the context of its role as a pharmaceutical intermediate and potential therapeutic agent.
The compound is thought to interact with various biological targets, including enzymes and receptors. Its structural components allow for:
- Hydrophobic interactions : The cyclobutyl group may enhance binding affinity to hydrophobic pockets in proteins.
- Electrostatic interactions : The carboxylic acid moiety can participate in ionic interactions with positively charged residues in target proteins.
Synthesis
The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves:
- Formation of the cyclohexane ring through cyclization reactions.
- Introduction of the cyclobutylmethyl group via alkylation methods.
- Protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Case Study 1: Synthesis and Characterization
A study conducted by Zhang et al. (2023) reported the successful synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid using a one-pot reaction that yielded a high purity product (>99%) with an overall yield of 62%. The study emphasized the efficiency of using Ru/C catalysts under mild conditions for the hydrogenation step involved in the synthesis .
Case Study 2: Pharmacological Evaluation
In another investigation, the compound was evaluated for its potential as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune response. Preliminary results indicated that derivatives of this compound exhibited significant inhibitory activity against JAK2, suggesting its utility in treating autoimmune diseases .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits Janus kinases (JAK2) | |
| Antimicrobial Activity | Potential against specific bacterial strains | Not yet reported |
| Cytotoxicity | Evaluated against cancer cell lines | Under investigation |
Q & A
Q. Q1. What are the common synthetic routes for (1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves:
- Cyclohexane ring formation : Cyclization of precursors (e.g., via intramolecular alkylation or Diels-Alder reactions) to establish the core structure .
- Amino group protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine during subsequent reactions .
- Cyclobutylmethyl attachment : Alkylation or reductive amination to introduce the cyclobutylmethyl moiety, requiring precise control of temperature and solvent polarity to retain stereochemistry .
Key considerations : Solvent choice (e.g., THF vs. DMF) and catalysts (e.g., Pd for cross-couplings) impact reaction efficiency and enantiomeric purity. Chiral HPLC or NMR is used to verify stereochemical integrity .
Advanced Stereochemical Control
Q. Q2. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?
Discrepancies often arise from:
- Dynamic ring puckering : The cyclohexane ring’s conformational flexibility may lead to unexpected epimerization during acidic or basic steps. Mitigation involves low-temperature reactions and neutral workup conditions .
- Protective group stability : The Boc group can hydrolyze under strongly acidic conditions, altering reactivity. Use of mild deprotection agents (e.g., TFA in DCM) preserves stereochemistry .
Methodological approach : Employ 2D NMR (e.g., NOESY) to confirm spatial arrangements and X-ray crystallography for absolute configuration validation .
Basic Functional Group Analysis
Q. Q3. What spectroscopic methods are critical for characterizing the Boc-protected amine and carboxylic acid groups?
- FT-IR : Confirm Boc group presence via C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- ¹³C NMR : Identify tert-butyl carbons (δ ~28 ppm) and carbonyl signals (Boc: δ ~155 ppm; carboxylic acid: δ ~170 ppm) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C₁₇H₂₈N₂O₄: 324.20 g/mol) and fragmentation patterns .
Advanced Biological Activity Profiling
Q. Q4. How can conflicting data in the compound’s biological activity (e.g., target selectivity) be addressed?
- Assay variability : Use standardized protocols (e.g., [³H]GABA uptake assays in HEK-293 cells) to minimize batch-to-batch variability .
- Off-target effects : Perform counter-screens against related receptors (e.g., GABA transporters vs. serotonin transporters) to confirm specificity .
- Computational modeling : Homology modeling (e.g., using hBGT1 structures) and molecular docking (e.g., GOLD software) predict binding modes and guide mutagenesis studies .
Basic Applications in Drug Development
Q. Q5. What role does the Boc group play in optimizing this compound’s pharmacokinetic properties?
- Solubility enhancement : The Boc group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
- Metabolic stability : Protection reduces premature amine oxidation or conjugation, extending half-life in vivo .
Advanced Degradation Studies
Q. Q6. What experimental strategies identify degradation products under physiological conditions?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or pH extremes (2–12) and analyze via LC-MS/MS .
- Stability-indicating assays : Use reversed-phase HPLC with photodiode array detection to track degradation kinetics and isolate impurities .
Methodological Troubleshooting
Q. Q7. How can low yields during cyclobutylmethyl introduction be improved?
- Catalyst optimization : Switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts for higher C-N coupling efficiency .
- Solvent effects : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
Data Reproducibility
Q. Q8. What steps ensure reproducibility in stereoselective synthesis across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
